2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide
Overview
Description
2-[(4-bromophenyl)thio]-N-(3,5-dichlorophenyl)acetamide, also known as BDA-410, is a small molecule inhibitor that has shown potential in various scientific research applications. This compound has a molecular weight of 416.13 g/mol and a chemical formula of C14H9BrCl2NO2S.
Scientific Research Applications
Antimicrobial Agents
A study on the facile synthesis of 5-(alkylidene)thiophen-2(5H)-ones, a class of compounds related to thiophene derivatives, showed that these compounds have significant antimicrobial properties. The research highlighted their capacity to reduce biofilm formation by marine bacteria, suggesting potential applications in addressing biofilm-associated infections and marine biofouling (Benneche et al., 2011).
Anticancer Activity
The synthesis and evaluation of new thiophene, thiazolyl-thiophene, and thienopyridine derivatives have been explored for their anticancer activity. These compounds, including various acetyl- and anilino-substituted thiophenes, have shown promising inhibitory activity against several cancer cell lines, indicating their potential as anticancer agents (Atta & Abdel‐Latif, 2021).
Anticonvulsant Agents
S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine have been synthesized and evaluated for their anticonvulsant properties. These studies demonstrate moderate anticonvulsant activity in rat models, suggesting a potential application for similar compounds in the development of new anticonvulsant medications (Severina et al., 2020).
Antimicrobial and Hemolytic Activity
A study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives revealed antimicrobial and hemolytic activities. These compounds were active against selected microbial species and exhibited variable hemolytic activity, underscoring their potential for development as antimicrobial agents (Gul et al., 2017).
Properties
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-(3,5-dichlorophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrCl2NOS/c15-9-1-3-13(4-2-9)20-8-14(19)18-12-6-10(16)5-11(17)7-12/h1-7H,8H2,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQQRHBFCVIIKJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC(=O)NC2=CC(=CC(=C2)Cl)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrCl2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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